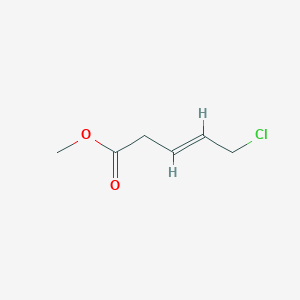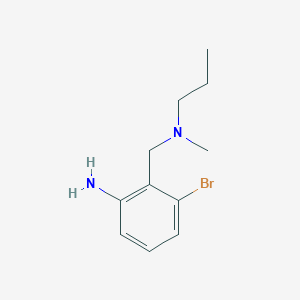
3-Bromo-2-((methyl(propyl)amino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-((methyl(propyl)amino)methyl)aniline: is an organic compound that belongs to the class of substituted anilines. This compound features a bromine atom, a methyl(propyl)amino group, and an aniline moiety, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, such as 2-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like lithium tetrahydridoaluminate in ethoxyethane.
Alkylation: The resulting amine is alkylated with methyl(propyl)amine under suitable conditions to form the final product
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium tetrahydridoaluminate or sodium borohydride.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.
Biology and Medicine:
Drug Development: Investigated for potential therapeutic properties and as a building block for drug candidates.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and dyes.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield
Wirkmechanismus
The mechanism of action of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylaniline
- 3-Bromo-2-methylaniline
- N-methyl-2-bromoaniline
Comparison:
- Structural Differences: The presence of different substituents, such as methyl or propyl groups, affects the compound’s reactivity and applications.
- Unique Properties: 3-Bromo-2-((methyl(propyl)amino)methyl)aniline’s unique combination of functional groups makes it particularly versatile in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C11H17BrN2 |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
3-bromo-2-[[methyl(propyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-3-7-14(2)8-9-10(12)5-4-6-11(9)13/h4-6H,3,7-8,13H2,1-2H3 |
InChI-Schlüssel |
KBFYEFDVWHSUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)CC1=C(C=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


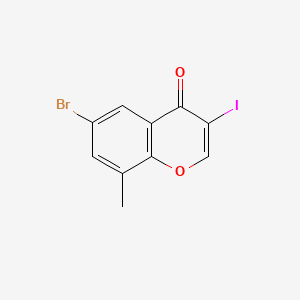
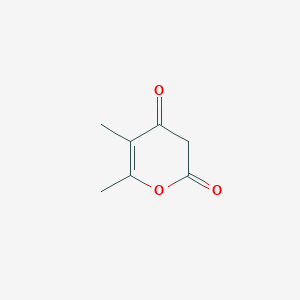
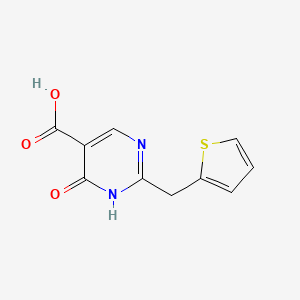
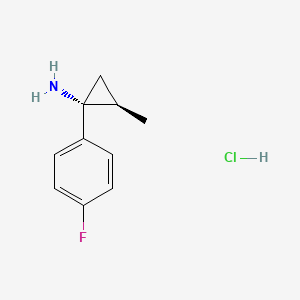

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
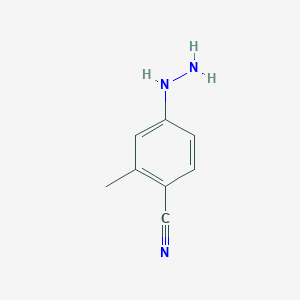

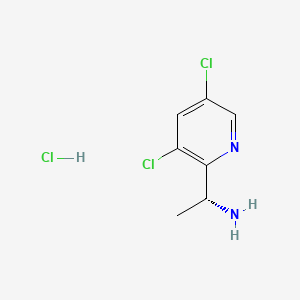
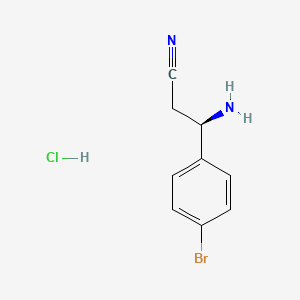
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
